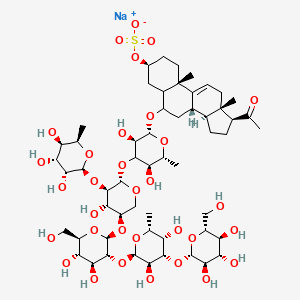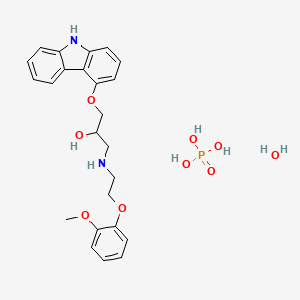
Carvedilol phosphate monohydrate
描述
Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .
准备方法
Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:
Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.
Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.
化学反应分析
Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:
Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole derivatives.
科学研究应用
Carvedilol phosphate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
作用机制
Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .
相似化合物的比较
Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.
Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.
Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .
属性
CAS 编号 |
1196658-85-1 |
|---|---|
分子式 |
C24H31N2O9P |
分子量 |
522.5 g/mol |
IUPAC 名称 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChI 键 |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)

![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
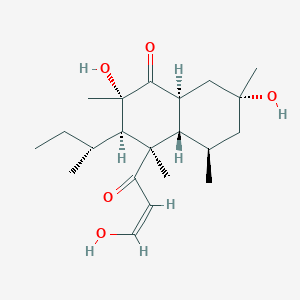
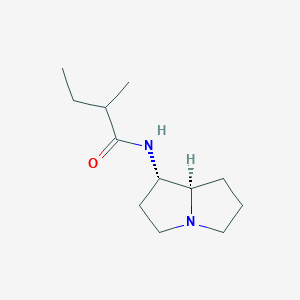
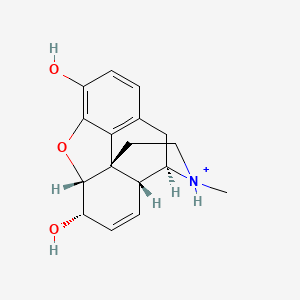
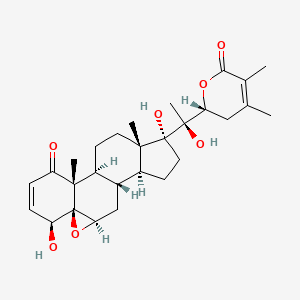
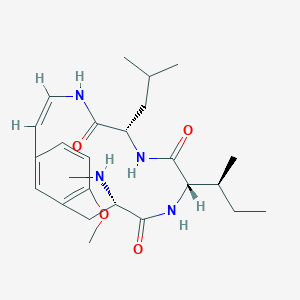

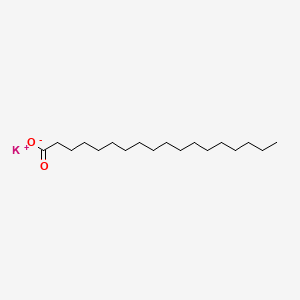
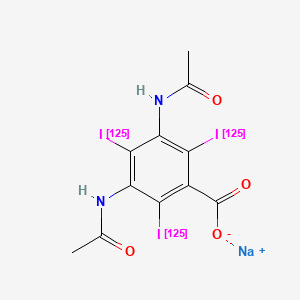
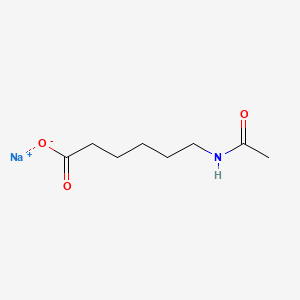
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
